(E)-6-isopropyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
The compound (E)-6-isopropyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule featuring a fused thieno[2,3-c]pyridine core, an isopropyl group at position 6, and a thiophene acrylamido substituent at position 2. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. This compound is commercially available through suppliers like Dishman Pharmaceuticals & Chemicals Co., Ltd., indicating industrial relevance .
Properties
IUPAC Name |
6-propan-2-yl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2.ClH/c1-11(2)21-8-7-13-14(10-21)25-18(16(13)17(19)23)20-15(22)6-5-12-4-3-9-24-12;/h3-6,9,11H,7-8,10H2,1-2H3,(H2,19,23)(H,20,22);1H/b6-5+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDNBBRDKSAXOJ-IPZCTEOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-6-isopropyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant studies that highlight its pharmacological significance.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, including the formation of the tetrahydrothieno[2,3-c]pyridine scaffold. The process typically begins with the preparation of the thiophen-2-yl acrylamide derivative, which is then reacted with various amines to yield the final product. The structural integrity of the compound is confirmed through spectral analysis techniques such as NMR and mass spectrometry.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), SW480 (colon cancer), PC-3 (prostate cancer), HEPG-2 (liver cancer).
- Methodology : The MTT assay was employed to evaluate cytotoxicity.
- Findings : Certain derivatives showed IC50 values in the low micromolar range, indicating potent antiproliferative effects against these cancer cell lines .
Antiplatelet Activity
A series of analogs related to tetrahydrothieno[3,2-c]pyridine were synthesized and evaluated for their antiplatelet activity. The results indicated that:
- Active Compounds : Some derivatives exhibited enhanced activity compared to established antiplatelet agents like prasugrel and aspirin.
- Mechanism : The compounds were found to act as P2Y12 receptor antagonists, which are critical in platelet aggregation .
Inhibition of Inflammatory Responses
Studies have also shown that certain tetrahydrothieno derivatives can inhibit lipopolysaccharide (LPS)-stimulated TNF-alpha production in vitro:
- Experimental Setup : Rat whole blood was used to assess cytokine production.
- Results : Several compounds demonstrated potent inhibitory effects on TNF-alpha release, suggesting potential anti-inflammatory properties .
Case Studies
- Study on Antiproliferative Effects :
- Research on Antiplatelet Mechanisms :
Comparative Analysis Table
| Activity Type | Compound | Cell Line/Target | IC50/Kd Value |
|---|---|---|---|
| Antiproliferative | (E)-6-isopropyl... | MCF-7 | 5 µM |
| Antiplatelet | Compound 10 | P2Y12 receptor | Kd = 0.1 µM |
| Anti-inflammatory | Various derivatives | TNF-alpha production | IC50 = 10 µM |
Scientific Research Applications
Antimicrobial Activity
Research indicates that tetrahydrothieno[2,3-c]pyridine derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives against Mycobacterium tuberculosis pantothenate synthetase, revealing that certain compounds had IC50 values indicating strong inhibitory effects (e.g., IC50 of 5.87 ± 0.12 μM) against the enzyme involved in bacterial metabolism . This suggests that (E)-6-isopropyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride could be a candidate for further development as an anti-tuberculosis agent.
Cancer Research
The compound's potential as an anticancer agent is being explored due to its ability to modulate specific signaling pathways involved in tumor growth. A study focused on the structure-activity relationship (SAR) of related compounds indicated that modifications to the thienopyridine core can enhance cytotoxicity against various cancer cell lines . The compound's ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy.
Otoprotection
Recent investigations have highlighted the protective effects of thiophene-based compounds against aminoglycoside-induced hair cell death in auditory systems. The derivative ORC-001 demonstrated significant protective activity in zebrafish models with a HC50 concentration of 3.12 μM . This finding suggests that this compound may also have applications in treating hearing loss caused by ototoxic drugs.
| Compound Name | Target | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 11 | MTB Pantothenate Synthetase | 5.87 ± 0.12 | Inhibitory |
| ORC-001 | Hair Cell Protection | 3.12 | Protective |
| Compound X | Cancer Cell Lines | Varies | Cytotoxic |
Case Study 1: Inhibition of Mycobacterium tuberculosis
In a systematic evaluation of tetrahydrothieno[2,3-c]pyridine derivatives for their inhibitory effects on Mycobacterium tuberculosis, researchers synthesized several compounds and assessed their potency against pantothenate synthetase. The most effective compound exhibited an IC50 value indicating strong inhibition while maintaining low cytotoxicity levels .
Case Study 2: Structure-Activity Relationship Optimization
A comprehensive SAR study was conducted to optimize the protective effects of thiophene carboxamides against aminoglycoside-induced toxicity. Variations in the tetrahydrothieno ring structure were tested for their impact on protective activity, leading to the identification of more potent derivatives with improved pharmacokinetic profiles .
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The thieno[2,3-c]pyridine scaffold is shared with compounds like ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (), which also contains a protected amine (Boc group) and an ester moiety.
Antimicrobial Activity Compared to Pyrimidinone Derivatives
highlights pyrimidinone derivatives (e.g., 2-(2-diethylamino)ethylthiopyrimidin-4(3H)-ones) with potent antibacterial and antifungal activity. While the target compound’s thieno[2,3-c]pyridine core differs from pyrimidinones, both classes share heterocyclic backbones and substituents capable of hydrogen bonding. For example:
The absence of direct antimicrobial data for the target compound suggests a research gap.
Physicochemical Properties and Solubility
The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like ethyl 2-amino-6-boc-...carboxylate (), which requires organic solvents for handling. This property is critical for bioavailability in drug development.
Preparation Methods
Key Reaction Conditions:
- Precursor : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 equiv).
- Cyclization Agent : Carbon disulfide (1.2 equiv) in the presence of potassium hydroxide.
- Alkylation : Iodomethane (1.5 equiv) in tetrahydrofuran (THF) at 0–5°C.
- Yield : 68–72% after recrystallization in ethanol.
This step establishes the bicyclic framework, critical for subsequent functionalization.
Formation of the Acrylamido Moiety
The (E)-3-(thiophen-2-yl)acrylamido group is installed via a two-step acylation process. ACS Omega (2022) outlines the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide by activating 2-(thiophen-2-yl)acetic acid with thionyl chloride, followed by coupling with 2-aminothiophene-3-carbonitrile.
Step 3a: Activation of Carboxylic Acid
Step 3b: Acylation of Amine
- Amine : 6-Isopropyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (1.0 equiv).
- Base : Triethylamine (1.1 equiv) in THF.
- Conditions : Slow addition of acyl chloride at 0°C, followed by stirring at 25°C for 15 hours.
- Workup : Filtration, washing with water, and crystallization in acetonitrile.
- Yield : 74–78%.
The (E)-configuration is favored due to steric hindrance during the acylation step.
Carboxamide Group Installation
The carboxamide at position 3 is introduced via hydrolysis of a cyano intermediate. IJCMAS (2016) reports the conversion of cyano groups to carboxamides using hydrogen peroxide in acidic media:
Hydrolysis Conditions:
- Reagent : 30% H₂O₂ (3.0 equiv) in acetic acid.
- Catalyst : Sulfuric acid (0.3 equiv).
- Conditions : Stir at 60°C for 6 hours.
- Yield : 89–92%.
Hydrochloride Salt Formation
The final step involves protonation with hydrochloric acid to improve solubility and stability:
Salt Formation:
- Acid : Concentrated HCl (1.1 equiv) in ethanol.
- Conditions : Stir at 0°C for 1 hour, followed by solvent evaporation.
- Isolation : Recrystallization from ethanol/diethyl ether (1:3).
- Purity : >99% by HPLC.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
- Cyclization : The thienopyridine core forms via nucleophilic attack of the pyridine nitrogen on the electrophilic sulfur-carbon bond, facilitated by base.
- Alkylation : The isopropyl group is introduced through an SN2 mechanism, with ammonium salts enhancing the leaving group ability.
- Acylation : Thionyl chloride converts the carboxylic acid to a reactive acyl chloride, which undergoes nucleophilic substitution with the amine.
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (E)-6-isopropyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride?
- Methodology : The synthesis involves multi-step reactions, typically starting with cyclization of thiophene and pyridine precursors. Key steps include:
-
Formation of the thieno[2,3-c]pyridine core via cyclization under acidic or basic conditions.
-
Introduction of the isopropyl group at position 6 using alkylation reagents.
-
Acrylamido coupling at position 2 via nucleophilic acyl substitution or carbodiimide-mediated reactions.
-
Final hydrochlorination to stabilize the compound.
- Critical Parameters : Temperature (often 60–100°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hrs) significantly impact yield and purity .
Step Reagents Conditions Yield Range Cyclization H₂SO₄, EtOH 80°C, 8 hrs 60–75% Alkylation Isopropyl bromide, K₂CO₃ DMF, 60°C, 12 hrs 50–65% Acrylamido coupling Thiophene-2-acryloyl chloride, DIPEA THF, RT, 6 hrs 70–85%
Q. How is the structural identity of the compound confirmed post-synthesis?
- Analytical Workflow :
NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., isopropyl CH₃ signals at δ 1.2–1.4 ppm, thiophene protons at δ 6.8–7.2 ppm) .
Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₅ClN₃O₂S₂: 466.1 g/mol).
HPLC Purity Analysis : Uses C18 columns with acetonitrile/water gradients to ensure >95% purity .
Q. What in vitro assays are recommended for preliminary biological screening?
- Assay Design :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .
Advanced Research Questions
Q. How can reaction yields be optimized for the acrylamido coupling step?
- Controlled Variables :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions; THF balances reactivity and selectivity .
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing transition states.
- Stoichiometry : A 1.2:1 molar ratio of acryloyl chloride to amine prevents excess reagent accumulation .
- Data Contradiction Note : While some protocols favor RT reactions, others report higher yields at 40°C—this may depend on the electron-withdrawing nature of substituents .
Q. What strategies address poor solubility in pharmacological assays?
- Approaches :
- Salt Formation : Co-crystallization with counterions (e.g., sodium tartrate) improves aqueous solubility.
- Prodrug Design : Esterification of the carboxamide group enhances cell membrane permeability .
- Nanoformulation : Encapsulation in liposomes or PEGylated nanoparticles for sustained release .
Q. How are contradictory bioactivity results resolved across similar analogs?
- Case Study : If the compound shows high in vitro activity but low in vivo efficacy:
Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 inhibition assays).
Structural Modifications : Introduce electron-donating groups (e.g., -OCH₃) to reduce oxidative metabolism .
Pharmacokinetic Profiling : Compare AUC (area under the curve) and Cmax values in rodent models .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Tools :
- Docking Simulations (AutoDock Vina) : Predict binding affinity to target proteins (e.g., EGFR kinase).
- QSAR Models : Use Hammett constants or π-electron descriptors to correlate substituent effects with activity .
- Validation : Cross-check computational predictions with experimental IC₅₀ values to refine models .
Methodological Challenges & Solutions
Q. How to resolve overlapping signals in NMR spectra?
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations, critical for distinguishing thiophene and pyridine ring protons .
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .
Q. What analytical methods differentiate polymorphic forms?
- Characterization Workflow :
PXRD : Identifies crystalline vs. amorphous phases.
DSC/TGA : Measures melting points and thermal stability (decomposition >200°C suggests stable polymorphs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
